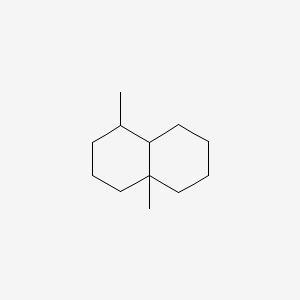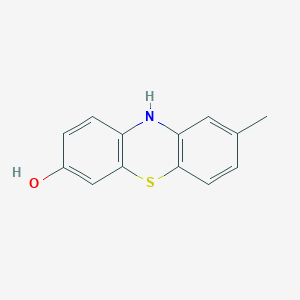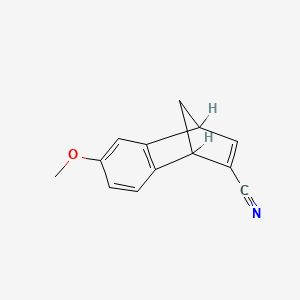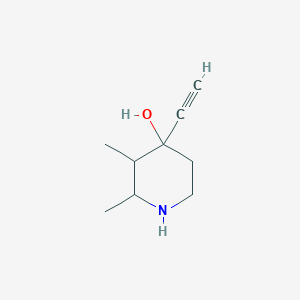
1,4a-Dimethyldecahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4a-Dimethyldecahydronaphthalene is a chemical compound with the molecular formula C12H22. It is a derivative of decahydronaphthalene, characterized by the presence of two methyl groups at the 1 and 4a positions.
準備方法
Synthetic Routes and Reaction Conditions
1,4a-Dimethyldecahydronaphthalene can be synthesized through various organic synthesis methods. One common approach involves the hydrogenation of 1,4a-dimethylnaphthalene under high pressure and temperature conditions. The hydrogenation process typically uses a metal catalyst such as palladium or platinum to facilitate the addition of hydrogen atoms to the naphthalene ring, resulting in the formation of the decahydro derivative .
Industrial Production Methods
Industrial production of this compound often involves the use of Grignard reagents. For example, 1,4-dihalogenated naphthalene can react with methyl magnesium halide in the presence of a nickel-phosphine complex and a suitable solvent. This method is advantageous due to its mild reaction conditions, high yield, and cost-effectiveness, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
1,4a-Dimethyldecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
1,4a-Dimethyldecahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4a-Dimethyldecahydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Eudesmane: A sesquiterpene with a similar decahydronaphthalene structure but different functional groups.
1,1-Dimethyldecahydronaphthalene: Another derivative with methyl groups at different positions
Uniqueness
1,4a-Dimethyldecahydronaphthalene is unique due to its specific methyl group positioning, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired .
特性
CAS番号 |
66553-60-4 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
4,8a-dimethyl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C12H22/c1-10-6-5-9-12(2)8-4-3-7-11(10)12/h10-11H,3-9H2,1-2H3 |
InChIキー |
CDHYXCXKMUPECY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2(C1CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)



![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)

